molecular formula C13H22N2 B14486564 1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine CAS No. 64730-00-3

1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine

Cat. No.: B14486564
CAS No.: 64730-00-3
M. Wt: 206.33 g/mol
InChI Key: UAXZUYLPYORRNM-UHFFFAOYSA-N
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Description

1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine is an organic compound that features a cyclohexa-1,4-diene ring attached to a piperidine ring via an ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The cyclohexa-1,4-diene ring can be oxidized to form aromatic compounds.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The amine group in the piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Aromatic compounds such as benzene derivatives.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine is unique due to its combination of a cyclohexa-1,4-diene ring and a piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

64730-00-3

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

1-(1-cyclohexa-1,4-dien-1-ylethyl)piperidin-4-amine

InChI

InChI=1S/C13H22N2/c1-11(12-5-3-2-4-6-12)15-9-7-13(14)8-10-15/h2-3,6,11,13H,4-5,7-10,14H2,1H3

InChI Key

UAXZUYLPYORRNM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CCC=CC1)N2CCC(CC2)N

Origin of Product

United States

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